3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
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Overview
Description
3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a trifluoroethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of 2-methylpiperidine, which can be obtained through the hydrogenation of 2-methylpyridine.
Introduction of the Carbonyl Group: The next step involves the introduction of the carbonyl group at the 1-position of the piperidine ring. This can be achieved through acylation reactions using reagents such as acyl chlorides or anhydrides.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.
Attachment of the Trifluoroethyl Group: The final step involves the introduction of the trifluoroethyl group at the 1-position of the pyrazole ring. This can be achieved through nucleophilic substitution reactions using reagents such as trifluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroethyl iodide in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-4-amine: Lacks the trifluoroethyl group, which may affect its reactivity and biological activity.
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Lacks the piperidine ring, which may influence its chemical properties and applications.
Uniqueness
The presence of both the piperidine ring and the trifluoroethyl group in 3-(2-methylpiperidine-1-carbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine imparts unique chemical properties and reactivity to the compound. This combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c1-8-4-2-3-5-19(8)11(20)10-9(16)6-18(17-10)7-12(13,14)15/h6,8H,2-5,7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVARXXKEPYJIJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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